molecular formula C24H15F2N3O2 B2560669 3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-71-0

3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2560669
CAS No.: 866344-71-0
M. Wt: 415.4
InChI Key: AANIRCFSRWGMLP-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core. Its structure includes a 1,3-benzodioxole substituent at position 3, a fluorine atom at position 8, and a 3-fluorophenylmethyl group at position 4. The benzodioxole moiety enhances metabolic stability due to its electron-rich aromatic system, while fluorine atoms likely improve binding affinity via halogen bonding and modulate lipophilicity .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F2N3O2/c25-16-3-1-2-14(8-16)11-29-12-19-23(15-4-7-21-22(9-15)31-13-30-21)27-28-24(19)18-10-17(26)5-6-20(18)29/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANIRCFSRWGMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=C4C=C(C=C5)F)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

    Substitution: The presence of halogen atoms (fluorine) allows for nucleophilic substitution reactions, which can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyrazoloquinolines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.

    Industry: The compound’s unique properties make it a candidate for use in materials science and the development of novel polymers.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cell lines . The compound may interact with tubulin, a protein involved in cell division, thereby disrupting microtubule assembly and leading to cell death.

Comparison with Similar Compounds

Structural Differences :

  • Substituents: The quinoline group at position 5 and an ester moiety at position 7 contrast with the target compound’s 3-fluorophenylmethyl and benzodioxole groups.
  • Fluorination : Lacks fluorine atoms, which may reduce polarity and alter pharmacokinetics.

Quinoline Derivatives from European Patent EP 1 808 168 B1

Structural Differences :

  • Substituents : Include oxadiazole (e.g., 3-isopropyl-[1,2,4]oxadiazol-5-yl) and sulfonamide groups, unlike the benzodioxole and fluorinated alkyl chains in the target compound.

Key Examples :

2,5-Difluoro-4-{4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-Cyclohexyloxy]-Quinolin-8-yl}-Benzenesulfonamide: Combines sulfonamide and oxadiazole for enhanced hydrogen bonding.

8-(4-Fluoro-6-Methoxy-Pyridin-3-yl)-4-[4-(3-Isopropyl-[1,2,4]Oxadiazol-5-yl)-Cyclohexyloxy]-Quinoline: Features a methoxy-pyridine group, increasing electron density.

Property Target Compound Patent Compound
Position 8 Substituent Fluorine Sulfonamide/Oxadiazolyl
Aromatic Systems Benzodioxole + fluorophenyl Oxadiazole + sulfonamide
Bioactivity Relevance Likely CNS targeting Designed for kinase inhibition

Implications : The patent compounds prioritize hydrogen-bonding motifs, whereas the target compound’s benzodioxole may favor CNS penetration due to increased lipophilicity .

8-Ethoxy-3-(4-Methoxyphenyl)-5-[(3-Methylphenyl)Methyl]Pyrazolo[4,3-c]Quinoline

Structural Differences :

  • Substituents : Ethoxy (position 8) and methoxyphenyl (position 3) groups vs. fluorine and benzodioxole in the target compound.
  • Electron Effects : Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.

Physicochemical Properties :

  • Molecular formula: C₂₉H₂₆N₄O₂ (MW: 474.55 g/mol).
  • Synonyms include ZINC2692209 and MCULE-3514370040 .
Property Target Compound Ethoxy-Methoxy Derivative
Position 3 Substituent 1,3-Benzodioxol-5-yl 4-Methoxyphenyl
Position 8 Substituent Fluorine Ethoxy
Lipophilicity (LogP) Higher (fluorine + benzodioxole) Lower (ethoxy + methoxy)

Implications : The ethoxy-methoxy derivative’s reduced lipophilicity may limit blood-brain barrier penetration compared to the fluorinated target compound .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the following components:

  • Benzodioxole moiety : Known for its pharmacological properties.
  • Fluorinated phenyl groups : These modifications often enhance biological activity and selectivity.
  • Pyrazoloquinoline core : This backbone has been associated with various biological activities, including anticancer and antimicrobial effects.

The molecular formula of the compound is C26H18F2N4O4C_{26}H_{18}F_2N_4O_4, with a molecular weight of approximately 488.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the pyrazoloquinoline core.
  • Introduction of the benzodioxole and fluorinated phenyl groups.
  • Optimization of reaction conditions to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds within the pyrazoloquinoline class exhibit promising anticancer properties. For instance, derivatives have shown:

  • Inhibition of cancer cell proliferation : Certain pyrazolo[4,3-c]quinolines have demonstrated significant growth inhibition against various cancer cell lines.
  • Mechanisms of action : These compounds may induce apoptosis through pathways involving caspases and reactive oxygen species (ROS) production.

A study evaluating similar structures reported IC50 values ranging from 0.0140.014 to 5.87μg/mL5.87\,\mu g/mL against Plasmodium falciparum, suggesting potential for antimalarial activity as well .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on quinoline derivatives has shown:

  • Activity against bacterial strains : Some derivatives have been evaluated for their antibacterial and antifungal activities with promising results.
  • Mechanism : The interaction with bacterial enzymes or disruption of cell membrane integrity is hypothesized to be involved in their antimicrobial effects.

Anti-inflammatory Properties

Certain pyrazoloquinoline derivatives have been studied for their anti-inflammatory effects:

  • Inhibition of nitric oxide (NO) production : Compounds have been shown to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential for treating inflammatory conditions.
  • Targeting iNOS and COX-2 : The anti-inflammatory action may involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Case Studies

Several studies have focused on the biological evaluation of pyrazoloquinoline derivatives:

  • Anticancer Evaluation : A study reported that a series of pyrazolo[4,3-c]quinolines exhibited significant cytotoxicity against renal cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Antimicrobial Testing : Another investigation assessed various derivatives' efficacy against Staphylococcus aureus and Candida albicans, revealing moderate to high activity compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of substituted hydrazines and aldehydes/ketones to form pyrazole intermediates, followed by cyclization with quinoline precursors. Use Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., benzodioxolyl group introduction) .
  • Microwave-assisted synthesis : Enhances reaction efficiency via rapid heating, reducing side products. For example, microwave irradiation at 120°C for 30 minutes with Pd catalysts achieves ~75% yield in coupling steps .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate >95% pure product .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorophenyl methyl protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 474.12) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic system, space group P212121) for absolute configuration .

Q. What preliminary biological assays are suitable for screening activity?

  • Methodology :

  • Enzyme inhibition assays : Test against COX-2 (IC50_{50} values via ELISA) or kinases (fluorescence polarization) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified benzodioxolyl, fluorophenyl, or pyrazole groups. Compare activities (e.g., logP vs. IC50_{50}) .
  • Computational modeling : Perform docking (AutoDock Vina) to predict binding modes with targets like EGFR or tubulin .
  • Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with bioactivity .

Q. What strategies improve pharmacokinetics and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated benzodioxole) to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release in murine models .
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., rat liver S9 fraction) and CYP450 inhibition .

Q. How should contradictory data in biological assays be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM in triplicate) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target dependency .

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